Mode‑Switch Potency: BIO399 vs. Agonist Analog BIO592 in Identical Assay
In a head‑to‑head comparison using the same FRET‑based TRAP220 coactivator recruitment assay, BIO399 and BIO592, two benzoxazinone ligands differing only in core ring size (7‑membered oxazepinone vs. 6‑membered oxazinone), exhibit opposite pharmacological modes. BIO399 inhibits coactivator recruitment with an IC₅₀ of 4.7 nM, whereas BIO592 stimulates it with an EC₅₀ of 58 nM and an Emax of 130% [1]. The structural basis for this functional switch has been elucidated by X‑ray crystallography: the gem‑dimethyl group on the expanded ring of BIO399 reorients Met358 in the ligand binding site, creating a steric clash with Phe506 of the AF2 helix and thereby triggering inverse agonism [1].
| Evidence Dimension | Coactivator recruitment modulation (FRET assay) |
|---|---|
| Target Compound Data | BIO399 IC₅₀ = 4.7 nM (inverse agonism) |
| Comparator Or Baseline | BIO592 EC₅₀ = 58 nM; Emax = 130% (agonism) |
| Quantified Difference | Opposite functional mode; BIO399 is ~12‑fold more potent at inhibiting coactivator recruitment than BIO592 is at activating it |
| Conditions | FRET‑based TRAP220 coactivator peptide recruitment assay using recombinant RORγ ligand‑binding domain (residues 259‑518) |
Why This Matters
Researchers requiring a pure inverse agonist for RORγ functional studies cannot substitute BIO592, as the two compounds, despite near‑identical chemical topology (RMSD 0.72 Å), produce diametrically opposite transcriptional outcomes.
- [1] Marcotte DJ, Liu YT, Powell N, Jones J, Siu L, Cook J, et al. Structural determinant for inducing RORgamma specific inverse agonism triggered by a synthetic benzoxazinone ligand. BMC Struct Biol. 2016;16:7. doi:10.1186/s12900-016-0059-3. View Source
